3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, substituted with a 3,4-dimethoxyphenyl group and a 4-methylbenzenesulfonate ester
Mechanism of Action
It’s worth noting that this compound is a derivative of chalcones . Chalcones are a class of compounds that belong to the flavonoid family . They have been found to exhibit a wide range of bioactivities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties . The exact mechanism of action can vary depending on the specific structure of the chalcone derivative and its interactions with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, which can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the 3,4-dimethoxyphenyl group and the 4-methylbenzenesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, making it of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as optical or electronic materials.
Comparison with Similar Compounds
Similar Compounds
Chalcones: These compounds share a similar structural motif and exhibit diverse biological activities.
Isoindoline-1,3-diones: These heterocycles have comparable reactivity and applications in various fields.
Pyrazole Derivatives: These compounds also contain aromatic rings and exhibit a wide range of pharmacological properties.
Uniqueness
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O7S/c1-15-5-9-19(10-6-15)33(27,28)32-18-8-12-21-20(14-18)16(2)24(25(26)31-21)17-7-11-22(29-3)23(13-17)30-4/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGODCWSNOHCBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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